molecular formula C20H16O B13757875 BENZ(a)ANTHRACENE, 8-METHOXY-7-METHYL- CAS No. 63020-61-1

BENZ(a)ANTHRACENE, 8-METHOXY-7-METHYL-

Cat. No.: B13757875
CAS No.: 63020-61-1
M. Wt: 272.3 g/mol
InChI Key: KLTNCIFNUYQMON-UHFFFAOYSA-N
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Description

8-Methoxy-7-methylbenzo[b]phenanthrene is a polycyclic aromatic hydrocarbon (PAH) with a complex structure that includes multiple fused benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-7-methylbenzo[b]phenanthrene typically involves multi-step organic reactions. One common method includes the bromination of phenanthrene followed by methoxylation using copper(I) iodide as a catalyst . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

While specific industrial production methods for 8-Methoxy-7-methylbenzo[b]phenanthrene are not well-documented, the general approach involves large-scale organic synthesis techniques. These methods may include the use of automated reactors and continuous flow systems to optimize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-7-methylbenzo[b]phenanthrene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenanthrene derivatives.

Scientific Research Applications

8-Methoxy-7-methylbenzo[b]phenanthrene has several applications in scientific research:

Mechanism of Action

The mechanism by which 8-Methoxy-7-methylbenzo[b]phenanthrene exerts its effects involves interactions with cellular DNA and proteins. It can intercalate into DNA, disrupting normal cellular processes and potentially leading to cell death. This property is particularly relevant in its potential anti-cancer applications, where it may inhibit the proliferation of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Methoxy-7-methylbenzo[b]phenanthrene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

63020-61-1

Molecular Formula

C20H16O

Molecular Weight

272.3 g/mol

IUPAC Name

8-methoxy-7-methylbenzo[a]anthracene

InChI

InChI=1S/C20H16O/c1-13-16-11-10-14-6-3-4-8-17(14)18(16)12-15-7-5-9-19(21-2)20(13)15/h3-12H,1-2H3

InChI Key

KLTNCIFNUYQMON-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC3=C1C=CC4=CC=CC=C43)C=CC=C2OC

Origin of Product

United States

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